Dimethyl 1H-pyrrole-2,3-dicarboxylate
CAS No.: 2818-08-8
Cat. No.: VC3799474
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2818-08-8 |
|---|---|
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | dimethyl 1H-pyrrole-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C8H9NO4/c1-12-7(10)5-3-4-9-6(5)8(11)13-2/h3-4,9H,1-2H3 |
| Standard InChI Key | AKJAEUGFSVPHBU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(NC=C1)C(=O)OC |
| Canonical SMILES | COC(=O)C1=C(NC=C1)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Dimethyl 1H-pyrrole-2,3-dicarboxylate consists of a five-membered pyrrole ring with two ester groups (-COOCH) at positions 2 and 3 (Figure 1). X-ray crystallography of related pyrrole derivatives reveals that the carbonyl groups lie nearly coplanar with the aromatic ring, with dihedral angles of 3.5–6.7° . This planarity facilitates conjugation, enhancing electronic properties critical for materials science applications.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 183.16 g/mol | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 340.2 ± 22.0 °C | |
| Crystal System | Monoclinic |
Intramolecular Interactions
Intramolecular hydrogen bonding between the N–H group and adjacent carbonyl oxygen stabilizes the structure. For example, in dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate, a strong O–H···O=C bond () is observed . This interaction is 10% shorter than the average for similar systems, underscoring its role in preventing oxidation .
Synthesis and Reaction Pathways
Knorr Pyrrole Condensation
A classic method involves cyclizing methyl acetoacetate with sodium nitrite in acetic acid, followed by reduction with zinc powder. For instance, 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate is synthesized via this route, yielding 80 g of product at 36.2% efficiency .
Table 2: Representative Synthesis Conditions
| Reagent | Molar Ratio | Temperature | Yield |
|---|---|---|---|
| Methyl acetoacetate | 1.3 | 10–15 °C | 80% |
| Sodium nitrite | 0.7 | Reflux | - |
| Zinc powder | 1.31 | 80 °C | - |
Triphenylphosphine-Catalyzed Annulation
Ethyl 2-arylamino-2-oxo-acetates react with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to form 1-aryl-4-ethoxy-5-oxo-pyrrole derivatives (yields: 65–85%) . This method avoids harsh conditions, making it suitable for lab-scale production.
Physicochemical Properties
Thermal Stability
The compound decomposes at 340.2 °C under atmospheric pressure, with a flash point of 159.6 °C . Its thermal resilience makes it suitable for high-temperature applications, such as polymer synthesis.
Solubility and Reactivity
It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. The ester groups undergo hydrolysis under alkaline conditions, yielding dicarboxylic acids .
Applications in Research and Industry
Pharmaceutical Intermediates
Dimethyl 1H-pyrrole-2,3-dicarboxylate derivatives are precursors to anti-cancer agents. For example, pyrrole-2,3-dicarboxylates exhibit inhibitory activity against hepatic cancer cells (IC: 12–45 μM) . Structural modifications, such as introducing acetyl or methyl groups, enhance bioactivity .
Materials Science
The conjugated π-system enables use in organic electronics. Derivatives like dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate form crystalline films with applications in OLEDs and sensors .
Nitroxide Radical Synthesis
Attempts to oxidize the N–H group to nitroxide radicals using m-chloroperbenzoic acid or hydrogen peroxide were unsuccessful, likely due to the stabilizing hydrogen bond . This resistance highlights its utility in redox-stable coatings.
Computational and Experimental Insights
DFT Studies
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic conductivity . Molecular docking simulations show strong binding to cyclin-dependent kinases (CDK2), supporting anti-cancer mechanisms .
Dynamic NMR Analysis
Atropisomerism is observed in dimethyl 1-(2-methylphenyl)-4-ethoxy-5-oxo-pyrrole derivatives due to restricted rotation around the N–aryl bond (ΔG^\neq = 53.2 kJ/mol) . This stereochemical feature is critical for designing chiral catalysts.
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